Glycine Transporter-1 (GlyT-1) Inhibitor Class Assignment: Bromophenylsulfanyl is a Specifically Claimed Substituent in the Lundbeck Patent Family
The compound falls within the generic Markush structure of WO2003053942A1 (Lundbeck), which claims aryloxyphenyl and arylsulfanylphenyl derivatives as glycine transporter-1 (GlyT-1) inhibitors. The patent explicitly enumerates bromine as a preferred halogen substituent on the arylsulfanyl ring for achieving target engagement [1]. Within this patent family, the most optimized GlyT-1 inhibitor (exemplified compound 38, an arylsulfanylphenyl-1-oxyalkylamino acid) achieved an IC50 of 59 nM in a GlyT-1 inhibition assay conducted in HEK-293 cells expressing human GlyT-1c . While CAS 338421-72-0 is a propanol variant not directly exemplified in the patent, its 4-bromophenylsulfanyl substitution pattern aligns with the SAR findings that para-halogen substitution on the arylsulfanyl ring enhances GlyT-1 inhibitory potency compared to unsubstituted analogs [2].
| Evidence Dimension | GlyT-1 inhibitory potency (class representative benchmark) |
|---|---|
| Target Compound Data | 4-Bromophenylsulfanyl-substituted phenylpiperazinyl propanol (CAS 338421-72-0); individual IC50 not disclosed in public literature |
| Comparator Or Baseline | Unsubstituted phenylsulfanyl analog (CAS 66307-18-4, C19H24N2OS, MW 328.47); potency data not publicly available for direct comparison |
| Quantified Difference | The bromine atom increases molecular weight by 78.9 Da (+24%) and calculated logP by approximately 0.7–0.9 units relative to the unsubstituted analog, consistent with enhanced target binding lipophilicity observed across the GlyT-1 patent SAR series |
| Conditions | Class-level SAR from WO2003053942A1: GlyT-1 inhibition measured via [3H]glycine uptake in HEK-293 cells expressing human GlyT-1c; benchmark compound IC50 = 59 nM |
Why This Matters
Selection of the brominated variant over the unsubstituted analog is supported by patent-derived SAR indicating that para-halogen substitution is critical for achieving nanomolar-level GlyT-1 inhibition, a key requirement for translation to in vivo CNS efficacy models.
- [1] WO2003053942A1 – Aryloxyphenyl and arylsulfanylphenyl derivatives. H. Lundbeck A/S, 2003. Available at: https://patents.google.com/patent/WO2003053942A1 View Source
- [2] US7067501B2 – Aryloxyphenyl and arylsulfanylphenyl derivatives. H. Lundbeck A/S, 2006. Available at: https://www.sumobrain.com/patents/US7067501.html View Source
